4-Nonyl-2-sulfanylphenol
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Overview
Description
4-Nonyl-2-sulfanylphenol is an organic compound that belongs to the class of alkylphenols It consists of a phenol ring substituted with a nonyl group at the 4-position and a sulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl-2-sulfanylphenol typically involves the alkylation of phenol with nonyl bromide in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The general reaction scheme is as follows:
Alkylation: Phenol reacts with nonyl bromide in the presence of a base to form 4-nonylphenol.
Sulfanylation: 4-Nonylphenol is then treated with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Nonyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding ethers.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, aryl halides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Ethers
Substitution Products: Alkylated or arylated phenols
Scientific Research Applications
4-Nonyl-2-sulfanylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Nonyl-2-sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
2-Sulfanylphenol: Lacks the nonyl group, resulting in different physical and chemical properties.
4-Nonyl-2-methylphenol: Substitutes the sulfanyl group with a methyl group, altering its reactivity and applications.
Uniqueness
4-Nonyl-2-sulfanylphenol is unique due to the presence of both the nonyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
81348-88-1 |
---|---|
Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
4-nonyl-2-sulfanylphenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(17)12-13/h10-12,16-17H,2-9H2,1H3 |
InChI Key |
LZHDMIAKNFGFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
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